

Introduction: The Significance of 3,4-Dimethylbenzenethiol in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,4-Dimethylbenzenethiol**

Cat. No.: **B093611**

[Get Quote](#)

3,4-Dimethylbenzenethiol, also known as 3,4-dimethylthiophenol, is an aromatic thiol of increasing interest in various scientific domains. As a functionalized aromatic compound, it serves as a critical building block in organic synthesis and a versatile ligand in materials science.^[1] Its applications are notably prominent in the surface modification of metal nanoparticles, where the thiol group provides a robust anchor to gold and other metallic surfaces, enabling the development of advanced sensors and catalytic systems.^[1]

A thorough understanding of the thermodynamic properties of **3,4-Dimethylbenzenethiol** is paramount for researchers, process chemists, and drug development professionals. These properties—including enthalpy, entropy, and heat capacity—govern the compound's stability, reactivity, and phase behavior. This data is essential for designing safe and efficient synthetic routes, modeling reaction kinetics, predicting environmental fate, and ensuring the stability of formulated products.

This guide provides a comprehensive overview of the known physicochemical characteristics of **3,4-Dimethylbenzenethiol** and presents a detailed framework of the experimental and computational methodologies required for a complete thermodynamic characterization. As direct experimental data for core thermodynamic properties is not extensively published, this document serves as both a summary of current knowledge and a practical guide for its acquisition and prediction.

Section 1: Physicochemical Characterization

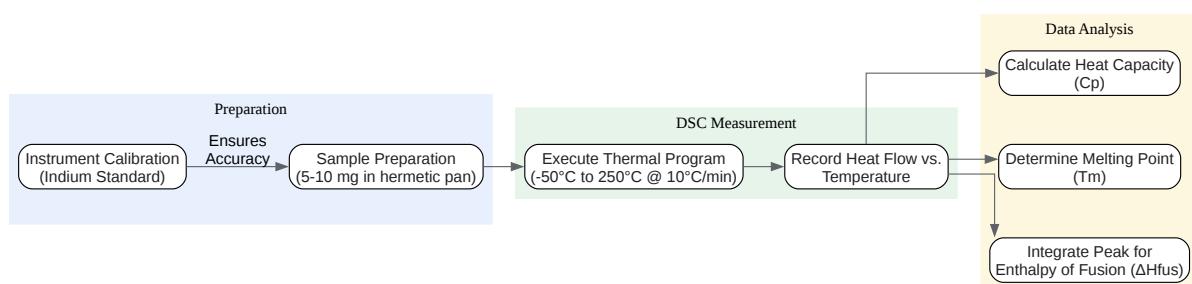
A baseline understanding of a compound's physical properties is the foundation for any thermodynamic investigation. These constants are crucial for handling, safety, and the design of experimental setups. The table below summarizes the key physicochemical properties of **3,4-Dimethylbenzenethiol**, compiled from authoritative chemical supplier and database sources.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ S	[2]
Molecular Weight	138.23 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	218 °C at 760 mmHg	[2]
Density	1.027 g/mL at 25 °C	[2]
Refractive Index (n ₂₀ /D)	1.5736	[2]
Flash Point	90 °C (194 °F) - closed cup	[2] [4]
Vapor Pressure	0.154 mmHg at 25 °C (estimated)	[4]
pKa	6.91 ± 0.10 (Predicted)	[5]
LogP (o/w)	3.328 (estimated)	[4]
CAS Number	18800-53-8	[2]

Section 2: A Methodological Guide to Experimental Determination

To achieve a full thermodynamic profile, a series of precise calorimetric and analytical experiments are necessary. The following protocols are presented as a self-validating system for researchers to obtain high-quality data.

Heat Capacity, Melting Point, and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)


Expertise & Causality: Differential Scanning Calorimetry (DSC) is the cornerstone for measuring a material's heat capacity (C_p) and characterizing its phase transitions. The technique operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference. This differential heat flow is directly proportional to the heat capacity of the sample. The integral of a phase transition peak (e.g., melting) yields the enthalpy of that transition (ΔH_{fus}), providing critical data on the energy required to overcome intermolecular forces.

Detailed Experimental Protocol:

- **Instrument Calibration:** Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium, zinc) across the temperature range of interest. This step is critical for data trustworthiness.
- **Sample Preparation:** Accurately weigh (to ± 0.01 mg) approximately 5-10 mg of high-purity **3,4-Dimethylbenzenethiol** into a hermetically sealed aluminum pan. An inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidation during heating.
- **Thermal Program:**
 - Equilibrate the sample at a low temperature (e.g., -50 °C).
 - Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point well above the melting transition.
 - Hold isothermally for 2-5 minutes to ensure thermal equilibrium.
 - Cool the sample back to the starting temperature at the same rate.
 - Perform a second heating ramp. The data from this second scan is typically used for analysis as it provides a consistent thermal history.
- **Data Analysis:**
 - Determine the specific heat capacity (C_p) from the heat flow curve in a region with no thermal transitions.

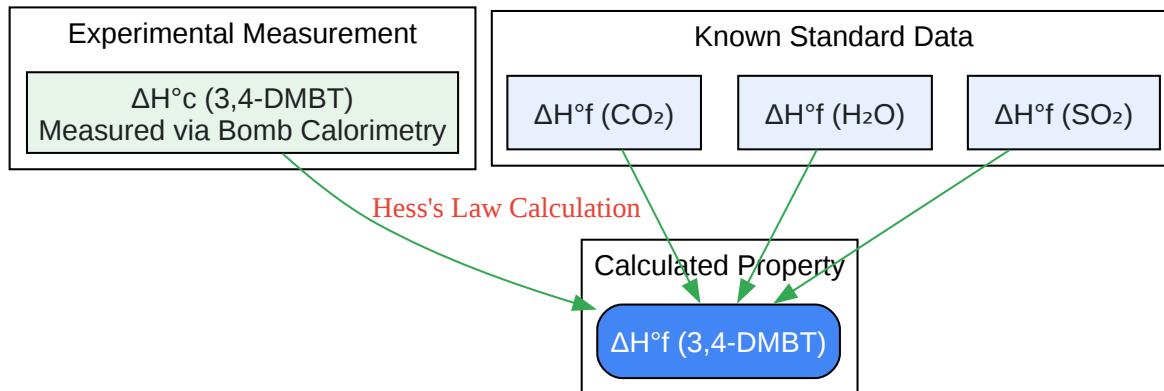
- Identify the melting point (T_m) as the onset or peak of the endothermic melting peak.
- Calculate the enthalpy of fusion (ΔH_{fus}) by integrating the area of the melting peak.

Workflow Visualization:

[Click to download full resolution via product page](#)

Caption: Workflow for DSC analysis of **3,4-Dimethylbenzenethiol**.

Enthalpy of Formation via Bomb Calorimetry


Expertise & Causality: The standard enthalpy of formation (ΔH°_f) is a fundamental thermodynamic quantity representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. Direct measurement is often impossible. Instead, we measure the enthalpy of combustion (ΔH°_c) using an isoperibol bomb calorimeter. By applying Hess's Law and using the known enthalpies of formation for the combustion products (CO_2 , H_2O , and SO_2), we can precisely calculate the ΔH°_f of the target compound.

Detailed Experimental Protocol:

- Calorimeter Calibration: Determine the heat capacity of the calorimeter (the "bomb") by combusting a certified standard reference material, typically benzoic acid. This is a critical validation step.
- Sample Preparation:
 - Press a pellet of **3,4-Dimethylbenzenethiol** (approx. 0.8-1.2 g), accurately weighed.
 - Place the pellet in a crucible inside the bomb.
 - Attach a fuse wire of known mass and combustion energy.
 - Add a small, known amount of distilled water to the bomb to ensure all sulfur oxides dissolve to form sulfuric acid, a well-defined final state.
- Combustion:
 - Seal the bomb and pressurize it with high-purity oxygen (approx. 30 atm).
 - Submerge the bomb in a known volume of water in the calorimeter's insulated jacket.
 - Allow the system to reach thermal equilibrium, then ignite the sample.
 - Record the temperature change of the water with high precision (± 0.001 °C) until a final equilibrium is reached.
- Data Analysis & Calculation:
 - Calculate the total heat released using the calorimeter's heat capacity and the measured temperature change.
 - Apply corrections for the fuse wire combustion and the formation of nitric acid (from residual N₂).
 - Use the corrected heat release to determine the standard enthalpy of combustion (ΔH°_c).
 - Apply Hess's Law using the combustion reaction ($C_8H_{10}S(l) + 11.5 O_2(g) \rightarrow 8 CO_2(g) + 5 H_2O(l) + SO_2(g)$) and the known ΔH°_f values of the products to calculate the ΔH°_f of **3,4-Dimethylbenzenethiol**.

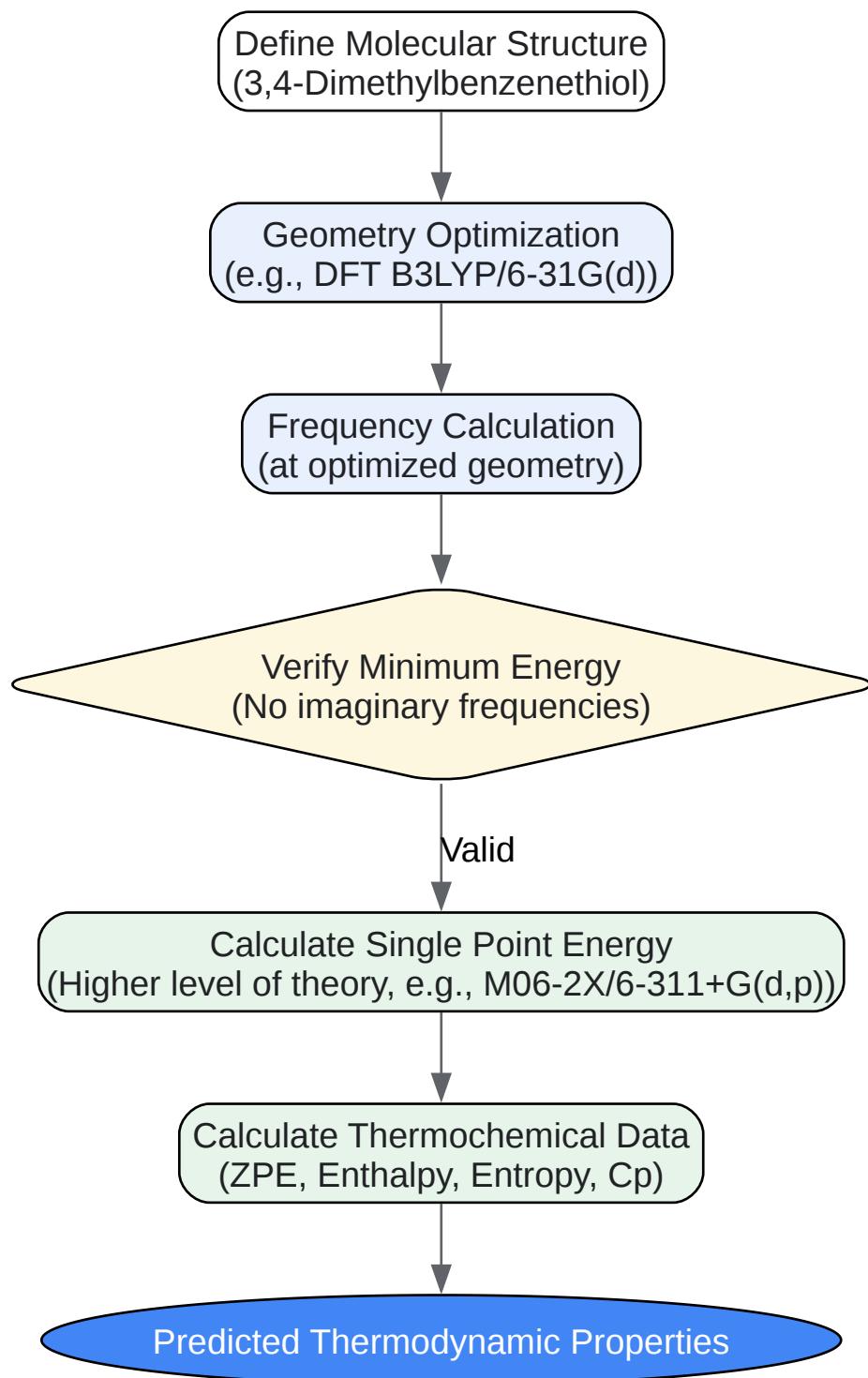
Dimethylbenzenethiol.

Logical Relationship Diagram:

[Click to download full resolution via product page](#)

Caption: Calculating ΔH°_f from experimental ΔH°_c using Hess's Law.

Section 3: Computational Prediction of Thermodynamic Properties


In the absence of experimental data, or as a means of validation, computational chemistry provides powerful tools for predicting thermodynamic properties from first principles.

Expertise & Causality: Quantum mechanical methods, particularly Density Functional Theory (DFT), can accurately model the electronic structure of a molecule.^[6] From this, properties like the total electronic energy can be calculated. By combining this energy with calculated vibrational frequencies (for zero-point vibrational energy and thermal contributions), one can derive gas-phase thermodynamic properties like enthalpy of formation, entropy, and heat capacity.^{[7][8]} The choice of functional (e.g., M06-2X, B3LYP) and basis set (e.g., 6-311+G(d,p)) is critical and must be validated against known data for similar molecules to ensure trustworthiness.^[6]

Predicted Thermodynamic Properties Table:

Property	Typical Computational Method	Key Outputs
Standard Enthalpy of Formation (ΔH°_f)	DFT, G4, CBS-QB3	Optimized molecular geometry, electronic energy, zero-point vibrational energy
Standard Molar Entropy (S°)	DFT + Frequency Analysis	Vibrational, rotational, and translational partition functions
Heat Capacity (C_p)	DFT + Frequency Analysis	Temperature-dependent vibrational contributions
Gibbs Free Energy of Formation (ΔG°_f)	Combination of above	$\Delta G^\circ_f = \Delta H^\circ_f - T\Delta S^\circ$

Computational Workflow Visualization:

[Click to download full resolution via product page](#)

Caption: A typical workflow for predicting thermodynamic properties.

Conclusion

While many physical constants for **3,4-Dimethylbenzenethiol** are well-documented, a comprehensive experimental dataset of its core thermodynamic properties remains to be published. This guide provides the necessary framework for obtaining this critical information. By employing rigorous, well-calibrated experimental techniques such as Differential Scanning Calorimetry and bomb calorimetry, researchers can produce reliable data for heat capacity, phase transitions, and enthalpy of formation. These experimental efforts can be powerfully augmented by modern computational chemistry methods, which offer a robust pathway to predict and validate these properties. The combined application of these experimental and theoretical workflows will enable a complete and authoritative thermodynamic characterization of **3,4-Dimethylbenzenethiol**, empowering its effective use in scientific research and industrial development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dimethylbenzenethiol | 18800-53-8 | Benchchem [benchchem.com]
- 2. 3,4-二甲基苯硫酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,4-Xylenethiol | C8H10S | CID 87799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-dimethyl thiophenol, 18800-53-8 [thegoodsentscompany.com]
- 5. 3,4-DIMETHYLTHIOPHENOL CAS#: 18800-53-8 [m.chemicalbook.com]
- 6. Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potential from quantum chemistry for thermodynamic property predictions for methanethiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Introduction: The Significance of 3,4-Dimethylbenzenethiol in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093611#thermodynamic-properties-of-3-4-dimethylbenzenethiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com